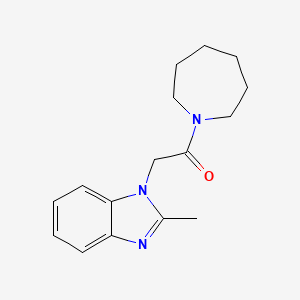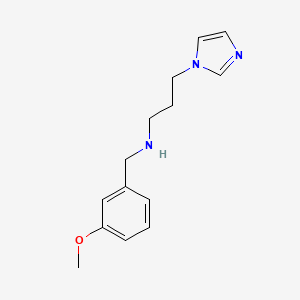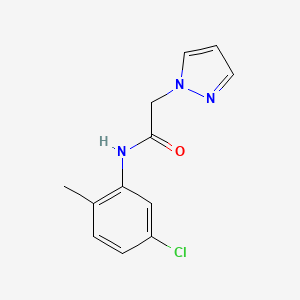
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme involved in many cellular processes, including cell growth, metabolism, and gene expression. H-89 has been widely used in scientific research to investigate the role of PKA in various biological systems.
Mechanism of Action
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide acts as a competitive inhibitor of the catalytic subunit of PKA, preventing the enzyme from phosphorylating its target proteins. This results in a range of downstream effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and physiological effects:
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channel activity. It has also been shown to affect the activity of other enzymes, such as protein kinase C and mitogen-activated protein kinases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in lab experiments is its high selectivity for PKA. This allows researchers to specifically investigate the role of PKA in various biological systems without interfering with other signaling pathways. However, one limitation of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective PKA inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of PKA in various diseases, such as cancer and neurological disorders. Finally, the use of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in combination with other drugs or therapies may provide new insights into the underlying mechanisms of disease and potential treatment options.
Synthesis Methods
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be synthesized via a multi-step process starting from commercially available materials. The first step involves the reaction of 4-isopropylphenylboronic acid with 5-bromoisoquinoline to form 5-(4-isopropylphenyl)isoquinoline. This intermediate is then treated with sulfur trioxide-trimethylamine complex to obtain the sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with ammonia to form N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide.
Scientific Research Applications
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been used extensively in scientific research to investigate the role of PKA in various biological systems. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a range of physiological and biochemical effects.
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRSYCQDQPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)



![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)